molecular formula C19H18N2O3 B1665056 Tyrphostin AG 555 CAS No. 133550-34-2

Tyrphostin AG 555

Cat. No. B1665056
M. Wt: 322.4 g/mol
InChI Key: GSQOBTOAOGXIFL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrphostin AG 555 is a small molecule that is classified as experimental . It is also known by other names such as AG 555 and Tyrphostin B-46 . It is an inhibitor of tyrosine kinase and interacts directly with topoisomerase I, thus preventing DNA relaxation . It inhibits EGFR with an IC50 of 0.7 μM .


Molecular Structure Analysis

The molecular structure of Tyrphostin AG 555 is characterized by a chemical formula of C19H18N2O3 . Its molecular weight is 322.36 . The IUPAC name for Tyrphostin AG 555 is (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide .


Physical And Chemical Properties Analysis

Tyrphostin AG 555 is a solid substance . It is soluble in ethanol and DMSO to 30 mM .

Scientific Research Applications

Specific Scientific Field

Neuroscience and Cancer Biology

Summary of the Application

Tyrphostin AG 555 is a potent EGFR-tyrosine kinase inhibitor . It’s used in the study of various cancers and neurological disorders where EGFR (Epidermal Growth Factor Receptor) plays a crucial role .

Methods of Application

Tyrphostin AG 555 is soluble in ethanol and DMSO up to 30 mM . It’s typically used in cell culture experiments where it’s added to the medium and allowed to interact with the cells .

Results or Outcomes

Tyrphostin AG 555 has been shown to block Cdk2 activation and induce cell arrest at the late G1 phase . The IC50 values are 6.4 and 9.4 μM for HPV16-immortalized and normal keratinocytes respectively .

2. Inhibition of Mycobacterium Tuberculosis Pup Proteasome System

Specific Scientific Field

Microbiology

Summary of the Application

Tyrphostin AG 555 has been used in the study of tuberculosis, a disease caused by Mycobacterium tuberculosis . The Pup proteasome system of this bacterium is a potential target for new drug development .

Methods of Application

In this study, a Pup-based fluorogenic substrate was used to screen for inhibitors of Dop, the Mtb depupylating protease . Tyrphostin AG 555 was identified as a fast-reversible, non-ATP competitive inhibitor .

Results or Outcomes

Several synthesized compounds, including Tyrphostin AG 555, were found to inhibit the depupylation actions of Dop on the native substrate, FabD-Pup . Some of these compounds also inhibited the pupylation activity of PafA, the sole Pup ligase in Mtb .

Safety And Hazards

Tyrphostin AG 555 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQOBTOAOGXIFL-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017644
Record name Tyrphostin AG 555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrphostin AG 555

CAS RN

133550-34-2
Record name Tyrphostin AG 555
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyrphostin AG 555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
I Seri, E Aflalo, A Gazit, E Priel - … journal of oncology, 1997 - spandidos-publications.com
… (B) of 100 |iM tyrphostin AG-555. The proviral DNA was … or absence of 100 (JM tyrphostin AG-555. Unintegrated viral DNA was … : i) Treatment with tyrphostin AG-555 during the infectious …
Number of citations: 1 www.spandidos-publications.com
E Aflalo, S Iftach, S Segal, A Gazit, E Priel - Cancer Research, 1994 - AACR
… Tyrphostin AG-555 or CPT were added to the topo I reaction mixture, and we examined their … of tyrphostin AG-555 (Fig. 7 compare a to b). These results suggest that tyrphostin AG-555 …
Number of citations: 38 aacrjournals.org
S Baars, A Bachmann, A Levitzki, F Rösl - Journal of Biological Chemistry, 2003 - ASBMB
… In the present study, we show that the tyrphostin AG 555 can selectively suppress BPV-1 transcription through MAP kinase pathway activation and binding of phosphorylated Jun/ATF-2 …
Number of citations: 6 www.jbc.org
A Esther, S Iftach, P Esther - FEBS letters, 1994 - Wiley Online Library
… Effect of tyrphostin AG-555 on MO-MuLV p15 expression detected by immunoblot analysis. NIW3T3 cells (lo5 per dish) were infected with MO-MuLV and treated with AG-555 (100pM …
Number of citations: 15 febs.onlinelibrary.wiley.com
I Seri, E Priel - FEBS letters, 1996 - Elsevier
… Moreover, we showed that tyrphostin AG-555 specifically inhibited the synthesis of viral proteins including the p15 MA protein. A similar phenomenon was also demonstrated by other …
Number of citations: 4 www.sciencedirect.com
M Horita, EJ Andreu, A Benito, C Arbona… - The Journal of …, 2000 - rupress.org
… Cells were cultured with CGP 57148 or tyrphostin AG 555 for 3 h, and then cell extracts were analyzed by immunoprecipitation (IP) with antibodies specific for c-Abl, Stat5, Stat1, and …
Number of citations: 497 rupress.org
EH Sklan, A Gazit, E Priel - Virology, 2000 - Elsevier
We previously showed that certain tyrphostin derivatives, known as protein tyrosine kinase inhibitors, also act as topoisomerase I-specific antagonists and inhibit Moloney murine …
Number of citations: 2 www.sciencedirect.com
EA Dunn, GM Cook, A Heikal - Data in Brief, 2016 - data-in-brief.com
The energy-generating membrane protein NADH dehydrogenase (NDH-2), a proposed antibacterial drug target (see "Inhibitors of type II NADH:menaquinone oxidoreductase represent …
Number of citations: 1 www.data-in-brief.com
M Breinig, FA Klein, W Huber… - Molecular systems biology, 2015 - embopress.org
… For example, we demonstrate that MEK inhibitors amplify the viability effect of the clinically used anti‐alcoholism drug disulfiram and show that the EGFR inhibitor tyrphostin AG 555 has …
Number of citations: 72 www.embopress.org
MI Davis, AT Sasaki, M Shen, BM Emerling, N Thorne… - PLoS …, 2013 - journals.plos.org
Phosphoinositide kinases regulate diverse cellular functions and are important targets for therapeutic development for diseases, such as diabetes and cancer. Preparation of the lipid …
Number of citations: 47 journals.plos.org

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